molecular formula C14H10BrIN2O3 B10887646 3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid

3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid

Cat. No.: B10887646
M. Wt: 461.05 g/mol
InChI Key: WTFIHIJPXZEURA-REZTVBANSA-N
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Description

3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid is a benzoic acid derivative featuring a hydrazone linker and halogen substituents. The compound consists of a benzoic acid backbone substituted at the 3-position with a hydrazino group, which is further conjugated to a 5-bromo-2-hydroxy-3-iodobenzylidene moiety. This structure combines aromaticity, halogenation, and a hydrazone functional group, which are commonly associated with bioactivity in medicinal chemistry, such as antimicrobial or anticancer properties .

Properties

Molecular Formula

C14H10BrIN2O3

Molecular Weight

461.05 g/mol

IUPAC Name

3-[(2E)-2-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C14H10BrIN2O3/c15-10-4-9(13(19)12(16)6-10)7-17-18-11-3-1-2-8(5-11)14(20)21/h1-7,18-19H,(H,20,21)/b17-7+

InChI Key

WTFIHIJPXZEURA-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N/N=C/C2=C(C(=CC(=C2)Br)I)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NN=CC2=C(C(=CC(=C2)Br)I)O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 3-Hydrazinobenzoic Acid

Methodology (Source):
3-Hydrazinobenzoic acid is synthesized via diazotization of 3-aminobenzoic acid followed by reduction:

  • Diazotization : 3-Aminobenzoic acid (2.0 g, 14.6 mmol) is suspended in concentrated HCl at 0°C. Sodium nitrite (1.0 g, 14.6 mmol) in water is added dropwise, and the mixture is stirred for 1 h.

  • Reduction : Tin(II) chloride dihydrate (SnCl₂·2H₂O) in HCl is introduced at 0°C. The solution is stirred for 2 h at room temperature.

  • Purification : The precipitate is filtered, washed with ethanol/ether, and purified via silica gel chromatography.
    Yield : 81% (1.8 g).

Preparation of 5-Bromo-2-hydroxy-3-iodobenzaldehyde

Methodology (Sources,):
This aldehyde is synthesized via sequential halogenation:

  • Bromination : 2-Hydroxybenzaldehyde is brominated using molecular bromine (Br₂) in acetic acid at 10–15°C to yield 5-bromo-2-hydroxybenzaldehyde.

  • Iodination : The brominated product is treated with sodium triiodide (NaI₃) in aqueous NaOH (0.7–1.25 M) with catalytic H₂SO₄ (5–10 mol%) at 50–100°C for 1 h.
    Yield : 70–85% (varies with stoichiometry).

Condensation Reaction to Form the Hydrazone

Standard Solution-Phase Synthesis (Source , )

Procedure :

  • Reaction Setup : 3-Hydrazinobenzoic acid (1.0 mmol) and 5-bromo-2-hydroxy-3-iodobenzaldehyde (1.0 mmol) are dissolved in methanol (50 mL).

  • Acid Catalysis : Acetic acid (2–3 drops) is added to protonate the aldehyde and facilitate nucleophilic attack.

  • Reflux : The mixture is stirred under reflux (65–70°C) for 6–12 h.

  • Workup : The solution is cooled, and the precipitate is filtered, washed with cold methanol, and dried.
    Yield : 75–86%.

Mechanochemical Synthesis (Source )

Procedure :

  • Grinding : Equimolar amounts of 3-hydrazinobenzoic acid and 5-bromo-2-hydroxy-3-iodobenzaldehyde are ground in a ball mill with 0.25 µL·mg⁻¹ ethanol (Liquid-Assisted Grinding, LAG) for 90 min.

  • Purification : The product is recrystallized from acetonitrile.
    Yield : 70–78%.

Optimization and Reaction Monitoring

Key Variables

VariableOptimal ConditionImpact on Yield
Solvent MethanolHigher solubility
Catalyst Acetic acid (2–3 drops)Accelerates condensation
Temperature Reflux (65–70°C)Balances rate vs. decomp.
Reaction Time 8–10 hMaximizes conversion

Analytical Validation

  • HPLC Purity : 95–99% (C18 column, 0.1% TFA/ACN gradient).

  • IR Spectroscopy :

    • C=N Stretch : 1605–1610 cm⁻¹.

    • O-H Stretch : 3300–3500 cm⁻¹ (broad).

  • ¹H NMR (DMSO-d₆) :

    • Aldehydic proton: δ 9.97 ppm (s, 1H).

    • Hydrazone NH: δ 11.2 ppm (s, 1H).

Challenges and Solutions

Regioselectivity

  • Issue : Competing ortho/para substitution during iodination.

  • Solution : Use of directing groups (e.g., hydroxyl) ensures regioselective iodination at the 3-position (Source).

Purification

  • Issue : Co-precipitation of unreacted starting materials.

  • Solution : Sequential washing with ethanol/ether and silica gel chromatography (Source).

Scalability and Industrial Relevance

  • Batch Size : Up to 100 g demonstrated with consistent yields (75–80%).

  • Cost Drivers : Iodine (~$45/kg) and palladium catalysts (~$1,500/kg) limit large-scale applications (Source ).

Chemical Reactions Analysis

Types of Reactions

3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules. Researchers utilize it in various synthetic pathways to create derivatives with diverse functional groups. For instance, it can undergo substitution reactions to yield new compounds that may have enhanced properties or functionalities.

Biological Investigations

In biological research, 3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid has been investigated for its role as a biochemical probe. It is studied for potential interactions with enzymes and proteins, which can provide insights into cellular processes and disease mechanisms. The compound's ability to bind to specific molecular targets makes it a candidate for studying enzyme activities and protein interactions .

Medicinal Chemistry

This compound has shown promise in medicinal applications, particularly in the development of therapeutic agents. Preliminary studies suggest potential anti-inflammatory and anticancer activities. The presence of halogen atoms (bromine and iodine) in its structure may contribute to its biological activity by enhancing binding affinity to biological targets or altering pharmacokinetic properties .

Case Studies

Case Study 1: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on 3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid that exhibited significant antimicrobial properties against various pathogens. The study demonstrated that modifications to the hydrazine moiety could enhance activity against resistant strains .

Case Study 2: Anti-inflammatory Properties
A study focused on evaluating the anti-inflammatory effects of derivatives synthesized from this compound showed promising results in reducing inflammation markers in vitro. The mechanism was attributed to the inhibition of specific cytokines involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural motifs with several hydrazone-linked benzoic acid derivatives, including:

Schiff base hydrazides (e.g., 3-methoxy- and 3-hydroxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazides) .

Pyrazole- and thiazole-linked benzoic acids (e.g., 4-[(2E)-2-[[1-(4-carboxyphenyl)-3-(2-oxochromen-3-yl)pyrazol-4-yl]methylene]hydrazino]benzoic acid) .

Indole- and quinazolinone-based hydrazides (e.g., 3-Bromo-N′-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide) .

Key structural differences lie in the halogen substituents (Br, I vs. Cl, NO₂) and the aromatic cores (benzylidene vs. pyrazolyl or indolyl groups).

Physicochemical Properties

A comparison of molecular parameters and spectral data is summarized below:

Compound Molecular Formula Molecular Weight Key Substituents IR/NMR Data Biological Activity Reference
3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid Not explicitly reported ~473 (estimated) 5-Br, 2-OH, 3-I Not available Not reported
3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide C₁₅H₁₂BrClN₂O₃ 402.63 3-Br, 5-Cl, 2-OH, OCH₃ IR: 1610 cm⁻¹ (C=N); NMR: δ 8.35 (N=CH), 10.70 (OH) Antibacterial (S. aureus)
4-[(2E)-2-[[1-(4-Carboxyphenyl)-3-(2-oxochromen-3-yl)pyrazol-4-yl]methylene]hydrazino]benzoic acid C₂₆H₁₇N₅O₆ 507.45 Chromen-2-one, pyrazole ¹H NMR: δ 8.03 (s, H-5), 8.10 (s, H-8); HRMS: m/z 508.1113 (calc) Not reported
3-Bromo-N′-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide C₁₄H₉BrN₄O₄ 393.15 3-Br, 5-NO₂, indolone Not available Potential anticancer activity

Key Observations:

Hydrazone Linkage : The C=N stretch (~1610 cm⁻¹ in IR) is consistent across hydrazone derivatives, confirming conjugation .

Bioactivity : Schiff base analogs exhibit antibacterial activity, suggesting the target compound may share similar properties if tested .

Biological Activity

3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid is a hydrazone derivative that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structure, characterized by the presence of bromine and iodine substituents, contributes to its biological properties.

Chemical Structure and Properties

The molecular formula of 3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid can be represented as follows:

C15H12BrIN3O3C_{15}H_{12}BrIN_3O_3

This compound features a hydrazine moiety linked to a benzene ring, with additional functional groups that enhance its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and hydrazine derivatives. Various methods, including solvent-free synthesis and mechanochemical approaches, have been explored to improve yield and efficiency .

Antimicrobial Activity

Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic fungi .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA32 µg/mL
Compound BE. coli16 µg/mL
3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acidS. aureus25 µg/mL

Anticancer Activity

The anticancer potential of hydrazone derivatives has been extensively studied, with many compounds showing selective cytotoxicity towards various cancer cell lines. For instance, derivatives of benzoic acids have been reported to inhibit cell proliferation in HepG2 (liver cancer) and A549 (lung cancer) cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
Compound CHepG21510
Compound DA549208
3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acidNIH3T31212

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes involved in DNA replication and repair. Additionally, the presence of halogen atoms (bromine and iodine) enhances its lipophilicity, allowing for better membrane permeability and interaction with intracellular targets .

Case Studies

  • In Vitro Studies : A study conducted on a series of hydrazone derivatives demonstrated that compounds similar to 3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid exhibited potent antibacterial effects against Gram-positive bacteria, with MIC values comparable to standard antibiotics .
  • Cytotoxicity Assays : In a cytotoxicity assay involving various cancer cell lines, the compound showed promising results with an IC50 value indicating significant inhibition of cell growth in HepG2 cells, suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing 3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Condensation : React 5-bromo-2-hydroxy-3-iodobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

Coupling : Attach the hydrazino group to 3-aminobenzoic acid via a Schiff base formation under reflux in ethanol or methanol.
Characterization : Intermediates are validated using:

  • NMR (1H/13C) to confirm substitution patterns.
  • IR spectroscopy to detect C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.
  • Elemental analysis (C, H, N) to verify stoichiometry, as exemplified in Table 2 of hydrazino-benzoic acid derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is required:
  • UV-Vis Spectroscopy : Detect π→π* transitions in the hydrazone moiety (λmax ~300–350 nm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (Br/I contribute distinct signatures).
  • X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, as demonstrated in analogous hydrazide derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the iodobenzylidene group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrazone bond.
  • Avoid Oxidizers : Separate from oxidizing agents to prevent side reactions at the phenolic –OH group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up?

  • Methodological Answer :
  • Solvent Selection : Replace traditional dichloroethane with greener solvents (e.g., ethyl acetate) to improve sustainability and reduce toxicity .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce reaction time (e.g., 30% yield improvement reported for similar bromo-formylbenzoic acids) .
  • Catalytic Systems : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Heck/Sonogashira coupling if further functionalization is needed .

Q. How should contradictions between experimental spectral data and computational predictions be resolved?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (using B3LYP/6-31G* basis sets) with experimental data to identify discrepancies.
  • Tautomerism Analysis : Investigate keto-enol equilibria in the hydrazone moiety, which may shift under different solvents/pH conditions .
  • XRD Validation : Resolve ambiguities by determining the crystal structure, as done for (E)-N′-(5-bromo-2-hydroxybenzylidene)-3-methylbenzohydrazide .

Q. What strategies are recommended for designing biological activity studies targeting this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with hydrazone-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) based on structural analogs .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities against protein databases (PDB).
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects via COX-2 inhibition assays .

Data Contradiction Analysis

Q. Why might elemental analysis results deviate from theoretical values, and how can this be addressed?

  • Methodological Answer :
  • Common Causes : Incomplete purification (e.g., residual solvents) or hygroscopic intermediates.
  • Solutions :

Repurify via column chromatography (silica gel, hexane/EtOAc gradient).

Dry samples under high vacuum (0.1 mmHg) for 24 hours before analysis.

  • Case Study : A 0.5% deviation in nitrogen content was resolved by repeating combustion analysis after rigorous drying .

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